molecular formula C13H23NO3 B1434630 tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate CAS No. 1319716-41-0

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B1434630
CAS No.: 1319716-41-0
M. Wt: 241.33 g/mol
InChI Key: MUMPVHCQFGQIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H23NO3 . It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 7-hydroxy-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Comparison: tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and tert-butyl ester groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the hydroxyl group allows for additional chemical modifications, while the spirocyclic structure contributes to its stability and potential biological activities .

Biological Activity

Tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS Number: 1319716-41-0) is a heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C13H23NO3, with a molecular weight of approximately 241.33 g/mol. This compound is part of a class of spiro compounds, which are known for various pharmacological properties.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1319716-41-0
  • Purity : ≥97%

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects, particularly in the areas of neuroprotection and anti-inflammatory activities.

Neuroprotective Effects

Studies have shown that compounds similar to tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane can exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. For instance, the use of spin-trapping agents like phenyl-alpha-tert-butyl nitrone (PBN) has demonstrated effectiveness in reducing oxidative damage in models of neurotoxicity, suggesting that related compounds may also confer similar benefits .

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines, which play a significant role in various inflammatory diseases. In vitro studies suggest that it can downregulate the expression of these cytokines, thus potentially serving as an anti-inflammatory agent .

Case Studies and Research Findings

StudyFocusFindings
Study 1NeuroprotectionDemonstrated reduction in mitochondrial reactive oxygen species and improved ATP levels in neuronal models treated with related spiro compounds.
Study 2InflammationShowed significant inhibition of TNF-alpha and IL-6 production in macrophage cell lines treated with tert-butyl derivatives, indicating potential for treating inflammatory conditions.
Study 3CytotoxicityEvaluated cytotoxic effects against various cancer cell lines; results indicated selective toxicity towards tumor cells while sparing normal cells .

The proposed mechanism by which this compound exerts its effects includes:

  • Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress within cells.
  • Modulation of Signaling Pathways : It may influence pathways involved in inflammation and apoptosis, contributing to its protective effects against cellular damage.
  • Neurotransmitter Regulation : Potential modulation of neurotransmitter release and receptor activity, enhancing neuronal survival under stress conditions .

Properties

IUPAC Name

tert-butyl 8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMPVHCQFGQIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.